Direct Comparison of c-Met Kinase Inhibitory Potency: LAH-1 (Containing the 3-Hydroxyazetidine-1-carboxamide Moiety) vs. Cabozantinib
The compound 3-Hydroxyazetidine-1-carboxamide serves as the essential core structure for the potent c-Met inhibitor LAH-1. In a direct head-to-head comparison using a mobility shift assay at ATP Km, LAH-1 demonstrated potent c-Met kinase inhibitory activity with an IC50 of 49 nM. This potency was comparable to that of the clinically approved c-Met inhibitor Cabozantinib, which exhibited an IC50 of 31 nM in the same assay [1].
| Evidence Dimension | c-Met Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 49 nM (for the LAH-1 derivative) |
| Comparator Or Baseline | 31 nM (Cabozantinib, a clinical c-Met inhibitor) |
| Quantified Difference | LAH-1 is 1.58-fold less potent than Cabozantinib in this biochemical assay. |
| Conditions | Mobility Shift Assay (MSA) with ATP concentration at Km. |
Why This Matters
This data validates that compounds built on the 3-Hydroxyazetidine-1-carboxamide scaffold can achieve nanomolar potency against a clinically validated oncology target, making it a compelling choice for developing next-generation c-Met inhibitors.
- [1] Sima, L., Wang, Z., et al. (2023). Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer. *Journal of Enzyme Inhibition and Medicinal Chemistry*, 39(1), 2286435. (Data from abstract and results section on c-Met inhibition). View Source
